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Compound of Interest

Compound Name: 6-Bromo-1-hexene

Cat. No.: B1265582

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-1-hexene, a valuable building block in organic synthesis. The document details its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 6-Bromo-1-hexene.

Table 1: *H NMR Data for 6-Bromo-1-hexene

Solvent: CDCls, Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

5.88 - 5.74 m 1H H-2
5.03 - 4.92 m 2H H-1
3.41 t 2H H-6
2.12 q 2H H-3
1.89 p 2H H-5
1.53 p 2H H-4

m = multiplet, t = triplet, g = quartet, p = pentet

Table 2: **C NMR Data for 6-Bromo-1-hexene

Solvent: CDCIs[1]

Chemical Shift (6) ppm Assignment
138.0 C-2
115.2 C-1
33.6 C-6
33.1 C-3
32.2 C-5
27.6 C-4

Table 3: Key IR Absorptions for 6-Bromo-1-hexene
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Wavenumber (cm~?) Vibrational Mode Functional Group
3077 =C-H stretch Alkene

2941, 2860 C-H stretch Alkane

1642 C=C stretch Alkene

1439 CH:z bend Alkane

992,912 =C-H bend (out-of-plane) Alkene

640 C-Br stretch Alkyl Halide

IablgA._Mass_SpgﬁmmﬂmQatmLG_Bmmg_l_hgxgne

Relative Intensity Proposed Fragment
164/162 Low [M]* (Molecular lon)
83 Moderate [CeH11]*
55 High [CaHA*
41 High [C3Hs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 6-Bromo-1-hexene is prepared by dissolving approximately
10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCls). The solution is then
transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an
internal standard for chemical shift referencing (6 = 0.00 ppm).

1H NMR Spectroscopy:
e Instrument: A 400 MHz NMR spectrometer.

e Pulse Sequence: Standard single-pulse sequence.
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e Acquisition Parameters: 16-32 scans are typically acquired with a relaxation delay of 1-2
seconds between scans. The spectral width is set to cover a range of 0-10 ppm.

13C NMR Spectroscopy:
¢ Instrument: A 100 MHz NMR spectrometer.

e Pulse Sequence: A proton-decoupled pulse sequence is used to provide a spectrum with
single lines for each carbon atom.

o Acquisition Parameters: Due to the low natural abundance of the 13C isotope, a larger
number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio. A
relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Sample Preparation: As 6-Bromo-1-hexene is a liquid, the IR spectrum is typically obtained
using the neat liquid. A thin film of the liquid is placed between two sodium chloride (NaCl) or
potassium bromide (KBr) plates.

Data Acquisition:
e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Method: The spectrum is recorded in transmission mode. A background spectrum of the
clean salt plates is taken first and automatically subtracted from the sample spectrum.

o Parameters: The spectrum is typically scanned over the range of 4000-400 cm~1. To improve
the signal-to-noise ratio, 16-32 scans are co-added.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph
(GC-MS) for separation from any impurities.

lonization and Analysis:
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 lonization Method: Electron lonization (EI) is typically used for this type of molecule.

o Electron Energy: A standard electron energy of 70 eV is used to ionize the sample and
induce fragmentation.

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions
based on their mass-to-charge ratio (m/z).

o Data Acquisition: The detector records the abundance of each ion at a specific m/z value,
generating a mass spectrum. The resulting fragmentation pattern provides valuable
information about the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 6-Bromo-1-hexene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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